molecular formula C15H18FN3O2S B7077600 N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-3-fluoro-5-methylbenzenesulfonamide

N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-3-fluoro-5-methylbenzenesulfonamide

Cat. No.: B7077600
M. Wt: 323.4 g/mol
InChI Key: MVSPIWMNGZQYEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-3-fluoro-5-methylbenzenesulfonamide is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-3-fluoro-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2S/c1-10-5-13(16)7-15(6-10)22(20,21)18-14-8-17-19(9-14)11(2)12-3-4-12/h5-9,11-12,18H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSPIWMNGZQYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NC2=CN(N=C2)C(C)C3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-3-fluoro-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Crizotinib: A tyrosine kinase inhibitor used in cancer therapy.

    Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.

    Rimonabant: An anti-obesity agent that acts as a cannabinoid receptor antagonist.

Uniqueness

N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-3-fluoro-5-methylbenzenesulfonamide is unique due to its specific structural features, such as the presence of the cyclopropylethyl group and the fluorine atom, which can influence its biological activity and pharmacokinetic properties. These features can make it more selective and potent in its interactions with molecular targets compared to other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.